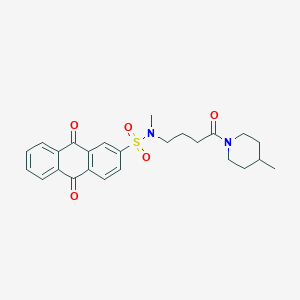

N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocyclic amines that play a significant role in drug design .

Molecular Structure Analysis

The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in an sp3-hybridized state . It may also contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperidine is a colorless liquid with an objectionable odor, typical of amines .Scientific Research Applications

Chemical Synthesis and Analysis

The title compound is synthesized through various chemical reactions, often involving anthracene derivatives. For example, Kankanala et al. (2011) report the synthesis of a closely related compound, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, demonstrating the complexity of these syntheses and their characterization using techniques like IR, 1H, and 13C NMR, mass spectral analysis, and elemental analysis (Kankanala et al., 2011).

Redox Behavior and Electrochemistry

Ahmad et al. (2015) explored the redox response of similar compounds, such as 4,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate, across a range of pH values. They evaluated redox processes using techniques like cyclic voltammetry and differential pulse voltammetry. This study provides insights into the electrochemical properties of these compounds (Ahmad et al., 2015).

Biological Applications and Drug Development

In the field of pharmacology and drug development, compounds like N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serve as important intermediates or targets. Abeywardane et al. (2016) discovered a compound with potential efficacy in dermatological conditions. Their research highlighted the process of optimizing these compounds to enhance potency and reduce toxicity (Abeywardane et al., 2016).

Analytical and Spectroscopic Studies

The structural elucidation of such compounds is key in understanding their properties and potential applications. For instance, Mamari and Sheidi (2020) reported on the synthesis and characterization of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, using spectroscopic methods such as 1H-NMR and IR. This showcases the importance of detailed analytical techniques in the study of these complex molecules (Mamari & Sheidi, 2020).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Some piperidine derivatives have shown activity against different viruses . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities .

Pharmacokinetics

The molecular weight of the compound is 24533 , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that piperidine derivatives can have a variety of pharmacological activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-methyl-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S/c1-17-11-14-27(15-12-17)23(28)8-5-13-26(2)33(31,32)18-9-10-21-22(16-18)25(30)20-7-4-3-6-19(20)24(21)29/h3-4,6-7,9-10,16-17H,5,8,11-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDCHPINQTZDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2402591.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)

![N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2402595.png)

![2-[(2-Allylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2402596.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2402609.png)